6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
“6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The difluoromethyl group in the compound indicates the presence of two fluorine atoms attached to a methyl group .
Scientific Research Applications
6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various compounds, as well as in the development of drugs and other pharmaceuticals. It has also been studied for its potential use in organic chemistry as a starting material for the synthesis of other compounds. It has also been studied for its potential applications in biochemistry, such as in the study of enzyme-catalyzed reactions and the development of drugs.
Mechanism of Action
Target of Action
A structurally similar compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, is known to inhibit succinate dehydrogenase (sdhi), a key enzyme in the mitochondrial respiration chain .
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it might interact with its target enzyme, possibly leading to the inhibition of the enzyme’s activity .
Biochemical Pathways
This inhibition could potentially disrupt energy production within the cell .
Result of Action
Based on the similar compound, the inhibition of succinate dehydrogenase could potentially lead to a disruption in energy production within the cell .
Advantages and Limitations for Lab Experiments
6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and has a low toxicity. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for the study of 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid. These include further research into its biochemical and physiological effects, as well as its potential use in the development of drugs and other pharmaceuticals. It could also be studied for its potential use in organic synthesis and in the development of new compounds. Additionally, further research could be conducted into its mechanism of action and its potential applications in biochemistry.
Synthesis Methods
6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid can be synthesized from several starting materials, such as 2-methylpyrimidine-4-carboxylic acid, difluoromethyl iodide, and sodium azide. The synthesis involves the reaction of 2-methylpyrimidine-4-carboxylic acid with difluoromethyl iodide in the presence of sodium azide to form the desired product. The reaction is carried out in aqueous solution at room temperature.
properties
IUPAC Name |
6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKCZUYCTTWCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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